Technical Monograph: Nonadecanoyl-L-carnitine Chloride (C19-Carnitine)
Technical Monograph: Nonadecanoyl-L-carnitine Chloride (C19-Carnitine)
[1]
Executive Summary
Nonadecanoyl-L-carnitine chloride (C19:0-Carnitine) is a synthetic, long-chain acylcarnitine ester utilized primarily as an internal standard (IS) in quantitative lipidomics and metabolic profiling. Unlike physiological acylcarnitines (e.g., Palmitoyl-C16, Stearoyl-C18), the C19:0 isoform contains an odd-numbered carbon chain, rendering it virtually absent in natural biological matrices. This unique "bio-orthogonal" property makes it an ideal tracer for normalizing extraction efficiency and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows without isotopic overlap interference.
Part 1: Chemical Identity & Physicochemical Properties[1]
Nomenclature and Classification
-
Chemical Name: (R)-3-carboxy-N,N,N-trimethyl-2-(nonadecanoyloxy)propan-1-aminium chloride[1]
-
Common Synonyms: C19-Carnitine, L-Carnitine nonadecanoyl ester, Nonadecanoylcarnitine.[1]
-
CAS Number: While specific CAS numbers for the unlabeled chloride salt are not widely indexed in public chemical registries, the deuterated analog (d3) is frequently referenced (e.g., CAS 1263077-19-9 for related long-chain variants). Researchers should identify this compound by its chemical structure and exact mass.
-
Chemical Family: Long-chain Acylcarnitine (LCAC).
Physical Specifications
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 478.15 g/mol (Chloride Salt) |
| Exact Mass (Cation) | 442.3896 Da (Monoisotopic) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Ethanol, DMSO.[1][2] Sparingly soluble in water due to the hydrophobic C19 tail. |
| Critical Micelle Concentration (CMC) | Estimated < 5 |
Part 2: Biological Significance & Applications
The "Odd-Chain" Advantage
In mammalian metabolism, fatty acids are predominantly even-numbered (C16, C18) due to the sequential addition of two-carbon acetyl-CoA units. Odd-chain fatty acids (C15, C17, C19) are rare, typically derived from dairy or specific bacterial metabolism.
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Zero Background: C19-carnitine is not endogenously produced in significant quantities in human plasma or tissue.
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Matrix Independence: It mimics the physicochemical behavior (retention time, extraction recovery) of C18-carnitine (Stearoylcarnitine) but remains spectrally distinct.
Role in Fatty Acid Oxidation (FAO)
While used as a standard, C19-carnitine can biologically interact with Carnitine Palmitoyltransferase 2 (CPT2) . It acts as a substrate for CPT2, allowing researchers to probe enzyme kinetics with a substrate that does not compete with endogenous pools of Palmitoylcarnitine.
Part 3: Experimental Protocols
Standard Preparation & Handling
Storage: Lyophilized powder is stable at -20°C for >2 years. Solutions in methanol are stable for 6 months at -80°C. Safety: Long-chain acylcarnitines are amphiphilic detergents. Avoid inhalation; use PPE.
Protocol: Preparation of Internal Standard Working Solution (ISWS)
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Stock Solution: Dissolve 1 mg C19-carnitine chloride in 1 mL 100% Methanol (Concentration: ~2 mM). Vortex for 30s.
-
Working Solution: Dilute Stock 1:2000 in Methanol to achieve ~1
M. -
Usage: Add 10
L of ISWS to every 100 L of biological sample (plasma/tissue homogenate) before protein precipitation.
LC-MS/MS Methodology
Platform: UHPLC coupled to Triple Quadrupole (QqQ) MS. Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
Mass Transitions (MRM): The quaternary ammonium group provides a permanent positive charge.
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Precursor Ion (Q1): m/z442.4
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Product Ion (Q3): m/z85.0 (Characteristic fragment:
derived from the carnitine backbone). -
Collision Energy (CE): ~25–30 eV (Optimized for the 85 fragment).
Chromatography (HILIC or C18):
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Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid.
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Gradient: High organic start (for HILIC) or High aqueous start (for C18). C19 elutes late in RP-C18 due to high hydrophobicity.
Part 4: Visualization & Logic
Structural Fragmentation Logic
The following diagram illustrates the chemical structure of Nonadecanoyl-L-carnitine and its specific fragmentation pathway in Mass Spectrometry.
Figure 1: MS/MS fragmentation pathway. The precursor ion (m/z 442.4) loses the fatty acid tail to generate the characteristic carnitine fragment (m/z 85.0).
Analytical Workflow
This workflow defines the integration of C19-Carnitine as a self-validating Internal Standard.
Figure 2: Analytical workflow ensuring data integrity via Internal Standard normalization.
Part 5: Synthesis & Purity Analysis
For researchers requiring custom synthesis (if commercial stock is unavailable):
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Reagents: Nonadecanoic acid (C19:0), Thionyl Chloride (
), L-Carnitine Inner Salt. -
Activation: Convert Nonadecanoic acid to Nonadecanoyl Chloride using
(Reflux, 2h). -
Esterification: React Acid Chloride with L-Carnitine in Trifluoroacetic acid (TFA) or glacial acetic acid at 60°C.
-
Purification: Recrystallization from Acetone/Ether.
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Validation:
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1H-NMR: Confirm trimethyl signal (~3.2 ppm) and long alkyl chain protons.
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HRMS: Confirm mass 442.3896.
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References
- Liebisch, G., et al. (2019). High-throughput quantification of lysophosphatidylcholine and acylcarnitine by LC-MS/MS. Clinical Chemistry. (General methodology for acylcarnitine profiling).
- Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry, 54(9), 1451–1462. (Establishes m/z 85 transition standards).
- Funai, K., et al. (2013). Long-chain acylcarnitines activate cell stress and myokine release. Journal of Lipid Research. (Discusses CMC and biological activity of long-chain carnitines).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
